molecular formula C12H10FNO B8570789 2-(3-Fluorophenyl)-4-methoxypyridine

2-(3-Fluorophenyl)-4-methoxypyridine

Cat. No.: B8570789
M. Wt: 203.21 g/mol
InChI Key: MVLZOKAHWCIHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-4-methoxypyridine is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methoxypyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-5-6-14-12(8-11)9-3-2-4-10(13)7-9/h2-8H,1H3

InChI Key

MVLZOKAHWCIHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL recovery flask containing 2-bromo-4-methoxypyridine (1.446 g, 7.69 mmol, purchased from Combi-Blocks, Inc.), 3-fluorophenylboronic acid (2.152 g, 15.38 mmol, purchased from Oakwood Products, Inc.), and 1,1′-bis(diphenylphosphino)ferrocene palladium(11)dichloride dichloromethane adduct (0.314 g, 0.385 mmol) was flushed with N2 and subsequently charged with dioxane (29 mL) and 1.9 M Na2CO3 in H2O (10 mL). The black-red mixture was stirred at 85° C. overnight. The next morning, after cooling to rt, the dark red mixture was diluted with H2O and extracted thrice with EtOAc. The organic extracts were combined, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to a black oil. Column chromatography (50 g Snap Ultra column, 10-100% EtOAc/hept) afforded 2-(3-fluorophenyl)-4-methoxypyridine (2.25 g, >99% yield) as a viscous yellow oil. m/z (ESI) 204.2 (M+H)+.
Quantity
1.446 g
Type
reactant
Reaction Step One
Quantity
2.152 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocene palladium(11)dichloride dichloromethane
Quantity
0.314 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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